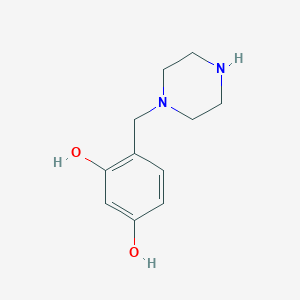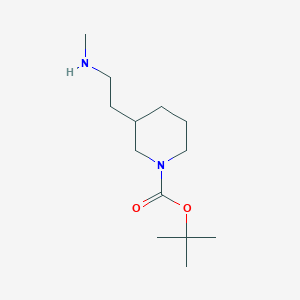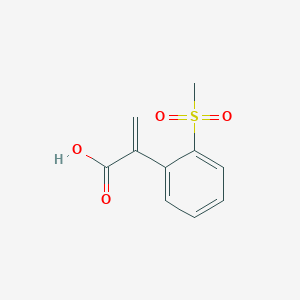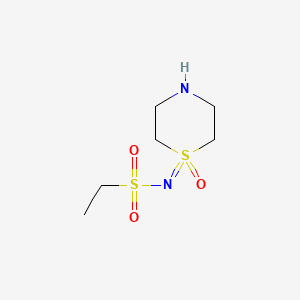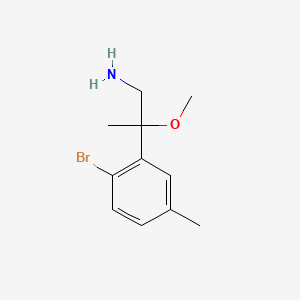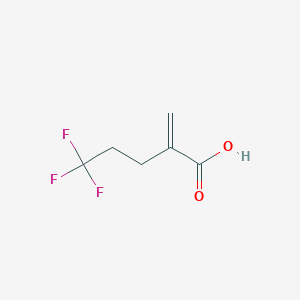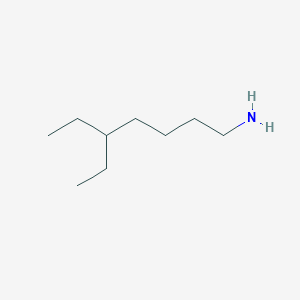
5-Ethylheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylheptan-1-amine is an organic compound classified as a primary amine. It consists of a heptane backbone with an ethyl group attached to the fifth carbon and an amino group attached to the first carbon. This compound is part of the broader class of aliphatic amines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Ethylheptan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of ammonia with an appropriate alkyl halide. For instance, this compound can be synthesized by reacting 5-ethylheptan-1-ol with ammonia in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) to form the corresponding amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are preferred due to their efficiency and scalability. For example, the catalytic hydrogenation of 5-ethylheptanenitrile using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature can yield this compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethylheptan-1-amine undergoes various chemical reactions typical of primary amines:
Oxidation: It can be oxidized to form corresponding nitroso compounds or nitro compounds under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
5-Ethylheptan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Ethylheptan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their function. The exact molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Heptan-1-amine: Lacks the ethyl group at the fifth carbon, making it less sterically hindered.
5-Methylheptan-1-amine: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
5-Ethylhexan-1-amine: Has a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
5-Ethylheptan-1-amine is unique due to its specific structure, which provides distinct steric and electronic characteristics. These properties can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
5-ethylheptan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-9(4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3 |
InChI Key |
GSUHHVZAJZVRIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15312377.png)
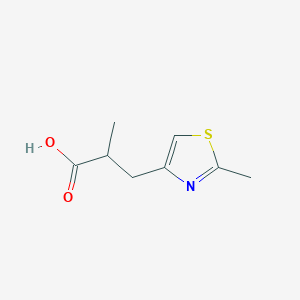

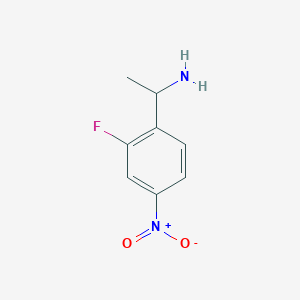
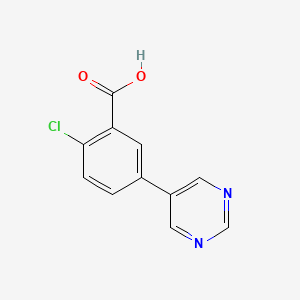
![2-[(9H-Fluoren-9-YL)methyl]oxirane](/img/structure/B15312421.png)
